REACTION_CXSMILES
|
C1(C#C)C=CC=CC=1.Cl[CH2:10][CH2:11][CH2:12][C:13]#[C:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Li]CCCC.BrCCCCl.[I-:31].[Na+]>C1COCC1>[I:31][CH2:10][CH2:11][CH2:12][C:13]#[C:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,4.5|
|
Name
|
(5-chloropent-1-ynyl)benzene Phenylacetylene
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C.ClCCCC#CC1=CC=CC=C1
|
Name
|
|
Quantity
|
38.39 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
3.44 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stirred for 5 hours during which the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 0.5 h at −78° C
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
Then reaction
|
Type
|
TEMPERATURE
|
Details
|
was refluxed at 90° C. for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
ADDITION
|
Details
|
water (150 mL) and ether (150 mL) was added
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted
|
Type
|
DISTILLATION
|
Details
|
ether was distilled off
|
Type
|
DISSOLUTION
|
Details
|
the resulting crude mixture was dissolved in acetone
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture, with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
was heated to 70° C. for two days
|
Duration
|
2 d
|
Type
|
DISTILLATION
|
Details
|
Acetone was distilled off
|
Type
|
DISTILLATION
|
Details
|
path distillation apparatus
|
Type
|
ADDITION
|
Details
|
Ether (150 mL) and water (150 mL) was added
|
Type
|
EXTRACTION
|
Details
|
carried out extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Ether was then dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ICCCC#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |